molecular formula C13H24ClN3 B1441460 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1486498-73-0

3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B1441460
M. Wt: 257.8 g/mol
InChI Key: AILDSFKDCAQMND-UHFFFAOYSA-N
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Description

“(4-butylcyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1209186-67-3 . It has a molecular weight of 205.77 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “(4-butylcyclohexyl)methanamine hydrochloride” is 1S/C11H23N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h10-11H,2-9,12H2,1H3;1H . This indicates the presence of a chloride ion (Cl-) and a cationic part formed by a cyclohexyl ring with a butyl group and an amine group.


Physical And Chemical Properties Analysis

“(4-butylcyclohexyl)methanamine hydrochloride” is a powder that is stored at room temperature . The molecular weight of the compound is 205.77 .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazol-5-amine derivatives, including those related to 3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride, are significant in the field of heterocyclic compounds. Their synthesis and biological evaluation have been explored, particularly for their antitumor activities. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation, suggesting potential in developing novel antitumor drugs (Ma, Ouyang, Wang, & Yao, 2020).

Chemical Synthesis Techniques

Advanced chemical synthesis techniques have been employed to create pyrazol-5-amine derivatives. These include methods like four-component bicyclization, which offers a flexible approach to synthesizing diverse pyrazolo[3,4-b]pyridine derivatives from readily accessible starting materials (Tu et al., 2014).

Structural and Spectral Analysis

The structure and properties of related pyrazol-5-amine derivatives have been thoroughly characterized using techniques such as NMR, IR, and mass spectrometry. Such detailed analyses aid in understanding the molecular configuration and potential reactivity of these compounds (Becerra, Rojas, & Castillo, 2021).

Application in Dye Synthesis

Pyrazol-5-amines have been utilized in the synthesis of novel heterocyclic disazo dyes. These compounds demonstrate interesting solvatochromic behaviors and can be used in various applications, including as colorants in different materials (Karcı & Karcı, 2008).

Exploration in Various Heterocyclic Compounds

The reactions of pyrazol-5-amines with different compounds have been studied to create a variety of heterocyclic compounds. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic methods for heterocyclic chemistry (Petrov et al., 2009).

Pharmaceutical Applications

The structural derivatives of pyrazol-5-amines are being explored for their potential in pharmaceutical applications. For example, some compounds have shown promising results as acetylcholinesterase inhibitors, which could have implications in treating neurodegenerative diseases (Mahdavi et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

5-(4-butylcyclohexyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.ClH/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14)16-15-12;/h9-11H,2-8H2,1H3,(H3,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDSFKDCAQMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-butylcyclohexyl)-1H-pyrazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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